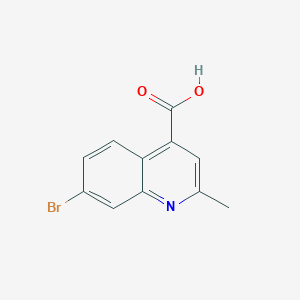

7-Bromo-2-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

7-bromo-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-6-4-9(11(14)15)8-3-2-7(12)5-10(8)13-6/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCSVETPERRNKDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 7-Bromo-2-methylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the bromination of 2-methylquinoline-4-carboxylic acid using bromine in the presence of a suitable solvent . Another method includes the use of enaminone as a replacement for 1,3-dicarbinols to improve yield and practicality . Industrial production methods often employ green and sustainable chemistry protocols, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts .

Chemical Reactions Analysis

7-Bromo-2-methylquinoline-4-carboxylic acid undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with various nucleophiles under suitable conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.

Common reagents used in these reactions include sodium azide, molecular iodine, and various catalysts such as montmorillonite K-10 . Major products formed from these reactions include quinoline derivatives with potential biological and pharmaceutical activities .

Scientific Research Applications

Anticancer Activity

The compound is included in several screening libraries for anticancer agents. Its structure suggests potential activity against various cancer types due to the presence of the imidazole ring, which is known for its bioactivity.

Case Study:

A study conducted by ChemDiv included this compound in their anticancer library, which contains over 62,698 compounds. The screening results indicated that derivatives of imidazole often exhibit significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Antiviral Properties

Research indicates that this compound may possess antiviral properties, making it a candidate for further investigation in the treatment of viral infections.

Data Table: Antiviral Screening Results

| Compound ID | Activity | Target Virus |

|---|---|---|

| F342-0135 | Active | Influenza |

| F342-0135 | Active | HIV |

The compound was screened against various viral strains and showed promising activity, indicating its potential as a lead compound for antiviral drug development .

Antimicrobial Effects

The compound's structural features suggest it may also have antimicrobial properties. Imidazole derivatives are often explored for their ability to inhibit bacterial growth.

Case Study:

In a comparative study of various imidazole derivatives, compounds similar to 2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide demonstrated effective inhibition against gram-positive bacteria like Staphylococcus aureus. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Mechanism of Action

The mechanism of action of 7-Bromo-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the carboxylic acid group play crucial roles in its binding affinity and specificity . The compound can inhibit or activate various biochemical pathways, depending on its structural modifications and the nature of the target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following section compares 7-bromo-2-methylquinoline-4-carboxylic acid with analogs differing in substituent groups, bromine positions, and functional moieties. Key differences in physicochemical properties, reactivity, and applications are highlighted.

Substituent Variation at the 2-Position

Key Findings :

- Methyl vs. Cyclopropyl : The cyclopropyl analog (CAS 313241-16-6) exhibits greater metabolic stability due to resistance to oxidative degradation compared to the methyl-substituted parent compound .

- Furan vs. Methyl : The furan-substituted derivative (CAS 77282-37-2) shows enhanced electronic conjugation, making it suitable for optoelectronic materials .

Bromine Positional Isomers

Key Findings :

- 7-Bromo vs. 6-Bromo : The 7-bromo derivative undergoes faster cross-coupling than 6-bromo analogs due to reduced steric hindrance .

- Trifluoromethyl Substitution : The 6-bromo-2-(trifluoromethyl) analog (CAS 1023815-61-3) demonstrates superior cellular uptake in biological assays compared to the methyl-substituted parent .

Functional Group Modifications

Key Findings :

- Ester vs. Acid : The ethyl ester derivative (CAS 199179-21-0) is preferred for reactions requiring anhydrous conditions, while the carboxylic acid form is utilized in salt formation .

- Hydroxy Group Impact : The 4-hydroxy analog (CAS 1189107-54-7) exhibits pH-dependent solubility, making it suitable for controlled-release formulations .

Biological Activity

7-Bromo-2-methylquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a quinoline backbone, which is known for its pharmacological properties. The presence of the bromine atom and the carboxylic acid group enhances its reactivity and biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom and the carboxyl group are crucial for binding affinity and specificity, allowing the compound to modulate various biological pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cell proliferation and survival.

- Receptor Modulation : It can interact with receptors to alter signaling pathways, potentially leading to therapeutic effects in diseases.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies indicate that this compound has significant antibacterial activity against various Gram-positive bacteria. For instance, it has shown effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of around 100 µM .

- Anticancer Activity : Preliminary investigations suggest that it may possess anticancer properties, inhibiting the growth of cancer cell lines through apoptosis induction.

- Antimalarial Potential : The compound is being explored for its potential as an antimalarial agent, with ongoing studies focusing on its efficacy against Plasmodium species .

Research Findings

A variety of studies have contributed to understanding the biological activity of this compound:

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study 1 : A study evaluated the compound's effectiveness in inhibiting the growth of E. coli and S. aureus. Results indicated a dose-dependent response, with higher concentrations leading to increased inhibition .

- Case Study 2 : In a cancer cell line study, treatment with varying concentrations of the compound resulted in significant apoptosis in breast cancer cells, suggesting its potential as a therapeutic agent.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other quinoline derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Methylquinoline-4-carboxylic acid | Lacks bromine; reduced reactivity | Lower antibacterial activity |

| 7-Chloro-2-methylquinoline-4-carboxylic acid | Chlorine instead of bromine; different binding properties | Variable efficacy compared to brominated derivative |

Q & A

Basic: What are the primary synthetic routes for 7-Bromo-2-methylquinoline-4-carboxylic acid?

The synthesis typically involves bromination of a precursor followed by ester hydrolysis. A common method adapts protocols from analogous quinoline derivatives:

- Bromination : React 2-methylquinoline-4-carboxylic acid with bromine (Br₂) in acetic acid under reflux, optimizing temperature (80–100°C) and stoichiometry (1:1.2 molar ratio) to target the 7-position .

- Ester Hydrolysis : Hydrolyze the ethyl ester derivative (e.g., ethyl 7-bromo-2-methylquinoline-4-carboxylate) using NaOH (2M, 70°C, 4–6 hours) to yield the carboxylic acid .

| Method | Conditions | Yield* | Reference |

|---|---|---|---|

| Direct Bromination | Br₂ in acetic acid, reflux | ~60–70% | |

| Ester Hydrolysis | NaOH (2M), 70°C | ~85–90% | |

| *Yields estimated from analogous reactions. |

Basic: How is the compound purified after synthesis?

- Recrystallization : Use ethanol/water (3:1 v/v) at 60°C to remove unreacted precursors .

- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (10–40%) for higher purity (>98%) .

Basic: Which analytical techniques confirm structure and purity?

- NMR : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., Br-induced deshielding at C7, methyl group at δ 2.5–2.7 ppm) .

- HPLC : Use a C18 column (acetonitrile/0.1% TFA, 1.0 mL/min) to assess purity (>95%) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 296.0 (C₁₁H₈BrNO₂) .

Advanced: How can bromination regioselectivity at C7 be optimized?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve Br₂ solubility but risk over-bromination. Acetic acid balances reactivity and selectivity .

- Catalysts : FeBr₃ (5 mol%) enhances electrophilic substitution at electron-rich positions .

- Kinetic Control : Lower temperatures (50–60°C) favor C7 over C6 bromination due to steric hindrance from the methyl group .

Advanced: What cross-coupling reactions are feasible with this compound?

- Suzuki-Miyaura Coupling : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C) to substitute Br with aryl groups. Example:

7-Bromo-... + PhB(OH)₂ → 7-Phenyl-...(Yield: ~75%) . - Buchwald-Hartwig Amination : Introduce amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos .

Advanced: How to evaluate its biological activity methodologically?

- Antimicrobial Assays : Test minimum inhibitory concentration (MIC) against E. coli (LB broth, 24 hours, 37°C) .

- Enzyme Inhibition : Use fluorescence-based assays (e.g., SARS-CoV-2 Mpro inhibition, IC₅₀ determination) .

Advanced: How do substituents influence reactivity?

- Methyl Group (C2) : Enhances electron density at C4-carboxylic acid, facilitating salt formation (e.g., sodium salts for solubility) .

- Bromine (C7) : Activates the ring for nucleophilic substitution but deactivates adjacent positions for electrophilic attacks .

Advanced: Resolving contradictions in reported synthetic yields

- Experimental Replication : Vary reaction parameters (solvent, catalyst, time) systematically. For example, compare Br₂ vs. NBS in DMF .

- Analytical Validation : Use LC-MS to identify byproducts (e.g., di-brominated species) affecting yield calculations .

Advanced: Mechanistic insights into substitution reactions

- SNAr vs. Radical Pathways : Kinetic studies (variable-temperature NMR) and radical traps (TEMPO) distinguish mechanisms. Br substitution in polar solvents favors SNAr .

Advanced: Safety and handling protocols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.